molecular formula C46H64N14O14 B3028734 Experimental Allergic Encephalitogenic Peptide (human) CAS No. 29705-92-8

Experimental Allergic Encephalitogenic Peptide (human)

Katalognummer B3028734
CAS-Nummer: 29705-92-8
Molekulargewicht: 1037.1 g/mol
InChI-Schlüssel: PMYPSYZBJKQBOS-RNQSNQQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Experimental Allergic Encephalitogenic Peptide (human) , also known as EAE peptide , is a synthetic peptide used in scientific research. It plays a crucial role in inducing encephalomyelitis (inflammation of the brain and spinal cord) in guinea pigs . This peptide has been studied extensively due to its relevance in autoimmune diseases and neuroinflammatory processes.

Wissenschaftliche Forschungsanwendungen

Modulating Autoreactive T Cells

Experimental allergic encephalomyelitis (EAE) is an autoimmune disease of the central nervous system, and research has shown that vaccination with synthetic peptides corresponding to certain regions of the T cell receptor (TCR) can render rats resistant to EAE. These peptides target the TCR's idiotypic determinants, suggesting a potential therapeutic approach for modulating autoreactive T cells in autoimmune diseases (Howell et al., 1989).

Antigen-Specific Therapy

In another study, the administration of soluble major histocompatibility complex (MHC) class II molecules, complexed with encephalitogenic peptides, to mice showed effectiveness in preventing EAE. This method specifically inactivates autoantigen-reactive T cells, offering a highly specific therapeutic approach for autoimmune diseases when the autoantigen and MHC restricting elements are known (Sharma et al., 1991).

Identifying Encephalitogenic Determinants

Research has identified specific peptide regions of myelin basic protein (MBP) that induce EAE. For example, in SJL/J mice, EAE is mediated by T helper cells directed against certain amino acid sequences within MBP. Identifying these minimal T cell epitopes aids in understanding the antigen-specific T helper cell-mediated autoimmune disease mechanism (Kono et al., 1988).

T-Cell Receptor Peptide Immunization

Immunization with T-cell receptor peptides can modulate the disease course of EAE. Although some studies show that such immunization can suppress encephalitogenic effector cells, others report enhanced disease or prolonged neurological deficits. These findings underline the complex nature of immunization strategies in autoimmune diseases (Desquenne-Clark et al., 1991).

Exploring Molecular Mimicry

The concept of molecular mimicry, where viral proteins share amino acid sequences with host proteins, has been investigated in EAE. For example, sequence homology between a viral peptide and the encephalitogenic site of rabbit MBP indicates that viral infection may trigger an autoimmune response, offering insights into potential mechanisms of autoimmunity (Fujinami & Oldstone, 1985).

Investigating Antigenic Determinants in Humans

Assessment of antigenic determinants of MBP recognized by human T cells has been conducted using synthetic peptides. This research helps in understanding the immunogenic regions of MBP in humans and aids in developing therapeutic strategies for demyelinating disorders (Burns et al., 1991).

Eigenschaften

IUPAC Name

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYPSYZBJKQBOS-RNQSNQQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N14O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 2
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 3
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 4
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 5
Experimental Allergic Encephalitogenic Peptide (human)
Reactant of Route 6
Experimental Allergic Encephalitogenic Peptide (human)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.